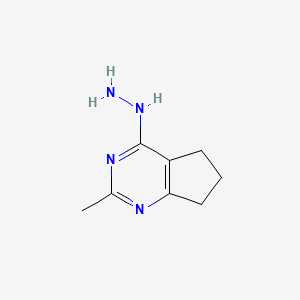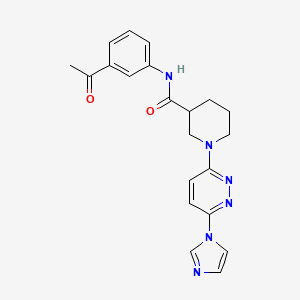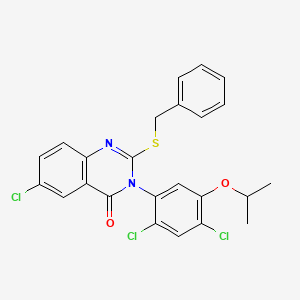![molecular formula C24H24N2O4S B2619213 3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 477505-50-3](/img/structure/B2619213.png)
3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a benzamide core substituted with triethoxy groups and a naphtho[1,2-d]thiazolyl moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the naphtho[1,2-d]thiazole intermediate, which is then coupled with a benzamide derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production.
化学反应分析
Types of Reactions
3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials, such as organic semiconductors and advanced polymers.
作用机制
The mechanism of action of 3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- Naphtho[2,1-b:3,4-b′]bisthieno 3,2-bbenzothiophene : Known for its use in organic electronics and semiconductors .
- Naphtho[1,2-b:4,3-b′]dithiophene : Utilized in the development of hole-transport materials for electronic devices .
Uniqueness
3,4,5-triethoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both triethoxy groups and a naphtho[1,2-d]thiazolyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
属性
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-4-28-18-13-16(14-19(29-5-2)22(18)30-6-3)23(27)26-24-25-21-17-10-8-7-9-15(17)11-12-20(21)31-24/h7-14H,4-6H2,1-3H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKALJZGDTWPGQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2619131.png)
![3-({1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2619132.png)
![N-(2-methyl-5-nitrophenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2619133.png)
![2-amino-N-(3-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2619136.png)

![(2E)-1-(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-3-[(4-methoxyphenyl)amino]prop-2-en-1-one](/img/structure/B2619140.png)
![2-{[(2S)-4-aminobutan-2-yl]oxy}oxane](/img/structure/B2619144.png)

![N-[2R-hydroxy-1S-(hydroxymethyl)-3E-heptadecen-1-yl-d7]-hexadecanamide](/img/structure/B2619146.png)
![4-butoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2619147.png)

![7-Ethoxy-1'-methyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2619150.png)


